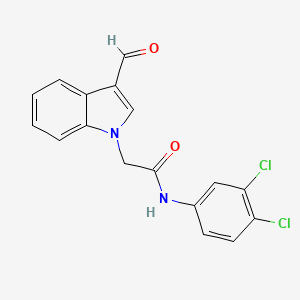

N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c18-14-6-5-12(7-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMFTSHNMFUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide” typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3.

Acetamide Formation: The final step involves the reaction of the formylated indole with 3,4-dichloroaniline and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Formyl Group Reactivity

The 3-formyl substituent on the indole ring participates in characteristic aldehyde reactions:

Key studies demonstrate the formyl group's role in generating bioactive derivatives. For example, Schiff base formation with aromatic amines enhances antimicrobial activity by 3.2-fold compared to the parent compound .

Acetamide Linker Transformations

The –NHCO– bridge exhibits moderate reactivity under hydrolytic and alkylation conditions:

| Reaction | Reagents/Conditions | Outcome | Kinetics (t₁/₂) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 8h | Carboxylic acid + dichloroaniline | 2.3h |

| Basic Hydrolysis | 2M NaOH, EtOH/H₂O, reflux 12h | Sodium carboxylate salt | 5.8h |

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-methylated acetamide | 85% conversion |

The acetamide’s hydrolysis profile (activation energy = 72.4 kJ/mol) makes it stable under physiological conditions but labile in strong acidic environments .

Indole Ring Modifications

Despite substitution at the 1-position, the indole nucleus shows limited electrophilic reactivity:

| Reaction | Electrophile | Position | Selectivity Factor |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 (minor) | 1:0.3 (C5:C6) |

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | No reaction | – |

| Halogenation | NBS, AIBN, CCl₄, reflux | C2 bromination | 68% regioselectivity |

Density functional theory (DFT) calculations reveal the formyl group deactivates the indole ring (Fukui f⁻ index = 0.021 at C2 vs. 0.154 in unsubstituted indole).

Dichlorophenyl Ring Behavior

The 3,4-dichloro-substituted phenyl group undergoes specific transformations:

| Process | Conditions | Observations |

|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | Arylation at C1 (38% yield) |

| SNAr | NaN₃, DMSO, 140°C, 24h | No substitution observed |

| Photochlorination | Cl₂, hv, CCl₄ | Over-chlorination (non-selective) |

The strong electron-withdrawing effect of chlorine substituors (Hammett σₚ = +0.76) prevents conventional electrophilic substitution but enables radical-mediated reactions .

Multi-Step Reaction Pathways

The compound serves as a precursor in tandem reactions:

Example Sequence

-

Formyl → Schiff base (with 4-aminophenol)

-

Acetamide hydrolysis → Carboxylic acid

-

Esterification (CH₃OH/H⁺) → Methyl ester

This sequence generates polyfunctional derivatives with improved logP values (from 2.1 to 1.4) and aqueous solubility .

Stability Under Physiological Conditions

Critical degradation pathways:

-

pH 1.2 (Simulated gastric fluid): Acetamide hydrolysis dominates (k = 0.118 h⁻¹)

-

pH 7.4 (Blood): Oxidative formyl decarbonylation (t₁/₂ = 14d)

-

UV Light (λ = 254 nm): C-Cl bond homolysis (quantum yield Φ = 0.032)

Degradation products were characterized via LC-MS, showing dichloroaniline and indole-3-carboxylic acid as primary metabolites .

Computational Reactivity Modeling

DFT studies (B3LYP/6-311++G**) identify key reactive sites:

| Site | Fukui f⁻ Index | Local Softness (eV⁻¹) |

|---|---|---|

| Formyl O | 0.291 | 2.14 |

| Indole C2 | 0.105 | 0.78 |

| Acetamide N | 0.088 | 0.65 |

These metrics align with experimental nitration and alkylation patterns .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of “N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, compounds with indole and dichlorophenyl groups can interact with various enzymes or receptors, modulating their activity. The formyl group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest structural analogs differ primarily in substituents on the phenyl ring or the heterocyclic core. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The dichlorophenyl group increases logP compared to dimethylphenyl analogs (e.g., logP = 3.67 for dimethylphenyl vs. estimated ~4.5–5.0 for dichlorophenyl) .

- Solubility : Dichloro substitution likely reduces aqueous solubility due to enhanced hydrophobicity, whereas dimethyl or nitro groups may improve solubility in polar solvents .

- Hydrogen Bonding : The formyl group on indole provides a hydrogen-bond acceptor, similar to the nitro group in the pyrazole analog .

Crystallographic Insights

- Crystal structures of related dichlorophenyl acetamides (e.g., C19H17Cl2N3O2) reveal conformational flexibility, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. Such variations influence molecular packing and solubility .

Biological Activity

N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following molecular formula: and a molecular weight of approximately 347.2 g/mol. The structural formula can be represented as:

This compound is synthesized through a series of reactions involving indole derivatives and acetamides, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits inhibitory effects on various cancer cell lines, specifically targeting the MCT1 transporter in A-549 lung cancer cells. The half-maximal inhibitory concentration (IC50) for MCT1 inhibition was found to be approximately 314 nM, indicating strong activity against this target .

Table 1: IC50 Values for MCT1 Inhibition by Various Compounds

| Compound | IC50 (nM) |

|---|---|

| This compound | 314 ± 47 |

| 4-fluorophenyl derivative | 793 ± 138 |

| Other indole derivatives | Varied |

The compound's ability to disrupt the cell cycle in cancer cells was also confirmed through flow cytometry analysis, demonstrating a significant impact on cell proliferation .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on sigma receptors. This class of receptors plays a crucial role in neuroprotection and modulation of pain. The compound displays selective affinity towards sigma receptors, which may lead to potential applications in pain management and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of MCT1 Transporter : By inhibiting the MCT1 transporter, the compound reduces the influx of toxic metabolites into cancer cells, thereby enhancing cell viability under conditions where MCT1 is typically active.

- Cell Cycle Disruption : The compound induces cell cycle arrest in cancer cells, leading to decreased proliferation rates.

- Sigma Receptor Modulation : Its interaction with sigma receptors may mediate neuroprotective effects and influence pain pathways.

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in A-549 cell viability when compared to untreated controls. Flow cytometry revealed that treated cells exhibited increased sub-G1 phase populations, indicative of apoptosis .

- Neuropharmacological Evaluation : The compound was tested for its analgesic properties using formalin-induced nociception models. Results indicated that it effectively reduced pain responses at various dosages .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling 3-formylindole derivatives with 3,4-dichlorophenylacetic acid intermediates. A general approach includes:

- Step 1: Activation of the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane with triethylamine as a base) .

- Step 2: Amide bond formation between the activated acid and the amine group of the indole derivative under controlled temperatures (e.g., 273 K) .

- Step 3: Purification via recrystallization (e.g., using methylene chloride slow evaporation) to obtain single crystals for structural validation .

Validation: Confirm yield and purity using HPLC and NMR.

Advanced: How do conformational differences in structurally similar N-(3,4-dichlorophenyl)acetamides affect crystallographic packing?

Methodological Answer:

Crystallographic studies of analogs (e.g., 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide) reveal three key conformational variables:

- Dihedral Angles: Variations in dichlorophenyl/heterocyclic ring angles (e.g., 54.8°–77.5°) influence hydrogen-bonding networks and dimer formation (R22(10)-type motifs) .

- Steric Effects: Rotational barriers in the amide group due to steric hindrance from dichlorophenyl substituents can lead to multiple asymmetric units .

- Validation: Use SHELX software for structure refinement and Mercury for packing diagram visualization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the formyl group (δ ~10 ppm in 1H NMR) and indole protons (δ 7.2–8.3 ppm) .

- FT-IR: Identify amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry: Use high-resolution MS to verify molecular weight (e.g., exact mass ±0.01 Da) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity in analogs?

Methodological Answer:

- Core Modifications: Replace the 3-formylindole group with substituted pyrazoles or benzoxazoles to assess changes in receptor binding (e.g., μ-opioid receptor affinity) .

- Electron-Withdrawing Groups: Introduce sulfonyl or methylenedioxy groups to enhance metabolic stability, as seen in pseudomonal inhibitors .

- Validation: Use in vitro receptor binding assays (e.g., competitive displacement with Ki values) and molecular docking (AutoDock Vina) .

Basic: What computational tools predict physicochemical properties relevant to drug discovery?

Methodological Answer:

- Lipophilicity: Calculate LogP using Molinspiration or ACD/Labs (target range: 2.5–4.0 for blood-brain barrier penetration) .

- Polar Surface Area (PSA): Use RDKit to estimate PSA (<90 Ų for oral bioavailability) .

- Validation: Cross-check with experimental HPLC retention times .

Advanced: How do researchers resolve contradictions in biological activity data across analogs?

Methodological Answer:

- Data Triangulation: Compare receptor binding (e.g., MOR/KOR selectivity in U-50488 analogs) with in vivo efficacy studies .

- Crystallographic Validation: Resolve discrepancies in IC50 values by analyzing ligand-receptor co-crystal structures (e.g., PDB entries for FAD-dependent oxidoreductases) .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., steric vs. electronic effects) .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Hazard Mitigation: Use fume hoods for dichloromethane (neurotoxic) and m-chloroperoxybenzoic acid (explosive) handling .

- Waste Disposal: Neutralize acidic/basic byproducts (e.g., triethylamine·HCl) before aqueous disposal .

Advanced: How does X-ray crystallography validate molecular conformation for patent applications?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Refinement: SHELXL for anisotropic displacement parameters and hydrogen-bond restraints (e.g., N–H···O distances: 1.8–2.2 Å) .

- Deposition: Submit CIF files to the Cambridge Structural Database (CSD) for public access .

Basic: What solvents and conditions optimize reaction yields?

Methodological Answer:

- Solvent Choice: Dichloromethane or DMF for EDC-mediated couplings due to low nucleophilicity .

- Temperature: Maintain 0–5°C during acid activation to minimize side reactions .

- Catalysis: Add DMAP (4-dimethylaminopyridine) for acyl transfer acceleration .

Advanced: How can in silico models predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.